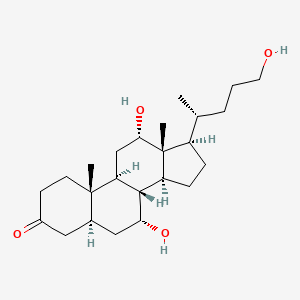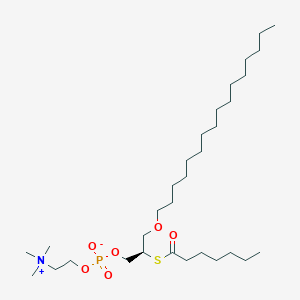
Heptanoyl Thio-PC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoyl Thio-Phosphatidylcholine is a thiolated phosphatidylcholine derivative characterized by the presence of a heptanoyl fatty acid chain and a sulfur-containing (thio) group linked to a phosphatidylcholine backbone . This compound is commonly used as a substrate for phospholipase activity assays due to its unique chemical structure .
Méthodes De Préparation
Heptanoyl Thio-Phosphatidylcholine can be synthesized through the following steps:
Synthesis of the Thioester Analog: The synthesis begins with the preparation of the thioester analog of glycerophospholipids.
Purification: The crude product is then purified using chromatographic techniques to obtain the desired compound with high purity (≥98%).
Formulation: The purified compound is formulated as a solution in ethanol or other suitable solvents for storage and use.
Analyse Des Réactions Chimiques
Heptanoyl Thio-Phosphatidylcholine undergoes various chemical reactions, including:
Reduction: The thioester bond can be reduced to form the corresponding alcohol and thiol.
Substitution: The heptanoyl group can be substituted with other acyl groups through transesterification reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acid or base catalysts for substitution reactions . The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols .
Applications De Recherche Scientifique
Heptanoyl Thio-Phosphatidylcholine has several scientific research applications:
Lipid Membrane Studies: It is used to artificially modify cell membranes or create model lipid bilayers, allowing scientists to study how these modifications affect membrane fluidity, phase behavior, and interaction with proteins.
Phospholipase Activity Assays: It serves as a convenient colorimetric substrate for the measurement of phospholipase activity, particularly for enzymes like phospholipase A2.
Protein-Lipid Interactions: Its unique structure makes it a valuable tool for studying protein-lipid interactions and the role of lipids in biological processes.
Mécanisme D'action
The mechanism of action of Heptanoyl Thio-Phosphatidylcholine involves its interaction with phospholipase enzymes. The thioester bond in the compound is hydrolyzed by the enzyme, releasing the heptanoyl group and generating a colorimetric signal that can be measured . This allows researchers to quantify phospholipase activity and study the enzyme’s kinetics and specificity .
Comparaison Avec Des Composés Similaires
Heptanoyl Thio-Phosphatidylcholine is similar to other thiolated phosphatidylcholine derivatives, such as Diheptanoyl Thio-Phosphatidylcholine. it contains an ether-linked saturated C16 moiety at the sn-1 position rather than a heptanoyl thiol ester . This structural difference results in lower activity when assayed with certain phospholipase enzymes, such as porcine pancreatic and bee venom sPLA2 . Other similar compounds include Thioetheramide-Phosphatidylcholine and Thioesteramide-Phosphatidylcholine .
Propriétés
Formule moléculaire |
C31H64NO6PS |
|---|---|
Poids moléculaire |
609.9 g/mol |
Nom IUPAC |
[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1 |
Clé InChI |
HWBAKTCCNWQOTL-SSEXGKCCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


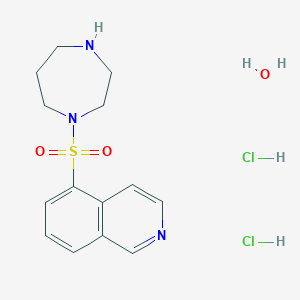
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
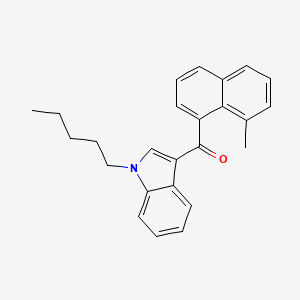

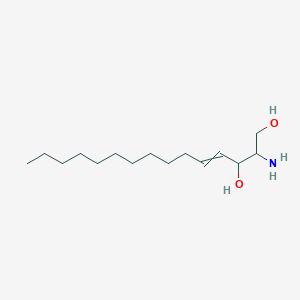
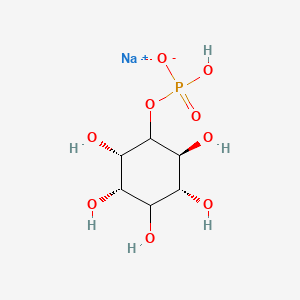
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)

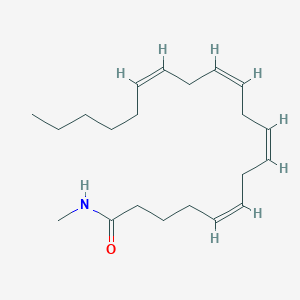
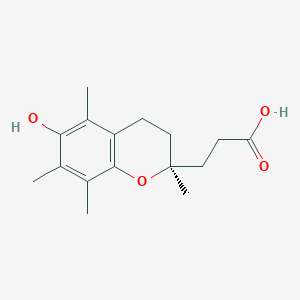
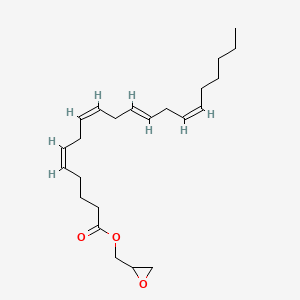
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
